![molecular formula C26H30N2O5 B265621 (E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate, commonly known as MMPIP, is a chemical compound that has gained significant attention in scientific research. MMPIP has been studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.
Scientific Research Applications
MMPIP has been studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. In neurological disorders, MMPIP has been shown to modulate the activity of the metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in the pathogenesis of various neurological disorders, including anxiety, depression, and schizophrenia. MMPIP has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MMPIP has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Mechanism of Action
MMPIP is a selective antagonist of the mGluR7 receptor, which is a G protein-coupled receptor that modulates the activity of glutamate, the primary excitatory neurotransmitter in the brain. By blocking the activity of mGluR7, MMPIP reduces the release of glutamate, which can lead to a reduction in neuronal excitability and a decrease in the symptoms associated with various neurological disorders. MMPIP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Biochemical and Physiological Effects:
MMPIP has been shown to have various biochemical and physiological effects, including the modulation of glutamate release, the reduction of neuronal excitability, and the inhibition of cancer cell growth. Additionally, MMPIP has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using MMPIP in lab experiments is its selectivity for the mGluR7 receptor, which allows for the specific modulation of glutamate release. However, one limitation of using MMPIP is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for the study of MMPIP, including the development of more potent analogs of the compound, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of MMPIP in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of MMPIP involves the reaction of 4-methoxy-2-methylphenylboronic acid with 2-phenyl-4,5-dioxo-1-(3-morpholinopropyl)pyrrolidine-3-carboxylic acid, followed by the addition of methanol and sodium hydroxide. The resulting product is then purified through column chromatography to obtain MMPIP in its pure form.
properties
Product Name |
(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate |
---|---|
Molecular Formula |
C26H30N2O5 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-(4-methoxy-2-methylphenyl)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C26H30N2O5/c1-18-17-20(32-2)9-10-21(18)24(29)22-23(19-7-4-3-5-8-19)28(26(31)25(22)30)12-6-11-27-13-15-33-16-14-27/h3-5,7-10,17,23,29H,6,11-16H2,1-2H3/b24-22+ |
InChI Key |
BZBACQROMZTPSF-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4)/[O-] |
SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.